

comparing the efficacy of succinic acid versus malic acid as a food acidulant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Succinic Acid

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A Head-to-Head Battle of Food Acidulants: Succinic Acid vs. Malic Acid

An Objective Comparison for Researchers and Product Development Professionals

In the realm of food science, the selection of an appropriate acidulant is a critical decision that profoundly impacts a product's flavor profile, stability, and overall consumer acceptance. Among the arsenal of organic acids available to food technologists, **succinic acid** and malic acid are two dicarboxylic acids that, while sharing some functional similarities, possess distinct characteristics. This comprehensive guide provides a detailed comparison of the efficacy of **succinic acid** versus malic acid as food acidulants, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Quantitative Look at Acidity

The fundamental role of an acidulant is to increase the acidity of a food product, which can be quantified by measuring its pH and titratable acidity. While pH indicates the concentration of free hydrogen ions, titratable acidity measures the total amount of acid available to be neutralized by a base, a metric that often correlates more closely with perceived sourness.

While direct comparative studies detailing the titratable acidity and pH of succinic and malic acid solutions at various concentrations in a single food system are not readily available in published literature, we can infer their relative strengths from their chemical properties and available data from various sources. Malic acid, with a pKa1 of 3.40 and pKa2 of 5.11, is generally considered to be a stronger acid than **succinic acid**, which has a pKa1 of 4.21 and pKa2 of 5.64. This suggests that at equivalent concentrations, a solution of malic acid would typically exhibit a lower pH than a solution of **succinic acid**.

Table 1: General Physicochemical Properties of **Succinic Acid** and Malic Acid

Property	Succinic Acid	Malic Acid
Molar Mass (g/mol)	118.09	134.09
pKa1	4.21	3.40
pKa2	5.64	5.11
Solubility in water (g/100 mL at 20°C)	8.3	55.8
Flavor Profile	Primarily sour, can have a slightly bitter and salty/umami aftertaste.	Clean, smooth, persistent sourness, often described as "apple-like".

Sensory Profile: Beyond Sourness

The sensory perception of an acidulant extends beyond simple sourness. The overall flavor profile, including bitterness, astringency, and aftertaste, plays a crucial role in the final product's palatability.

Sensory panel evaluations have revealed distinct differences between **succinic acid** and malic acid. Malic acid is often characterized by a clean, smooth, and persistent sourness, reminiscent of apples, which enhances fruit flavors.[1][2] In contrast, **succinic acid** is reported to have a more complex flavor profile. In addition to sourness, it can impart a slightly bitter and even a savory or umami-like taste.[3] One study directly comparing the two in binary solutions of equal pH and titratable acidity found that **succinic acid** was perceived as more sour than malic acid. [4]

Table 2: Comparative Sensory Profile

Sensory Attribute	Succinic Acid	Malic Acid
Primary Taste	Sour	Sour
Secondary Tastes	Slightly bitter, salty, umami-like	Clean, fruity
Aftertaste	Can be lingering	Smooth, persistent
Flavor Enhancement	Can contribute to savory notes	Enhances fruit flavors

Antimicrobial Efficacy: A Comparative Analysis

Both **succinic acid** and malic acid exhibit antimicrobial properties, contributing to the preservation of food products by inhibiting the growth of spoilage and pathogenic microorganisms. Their effectiveness is influenced by factors such as pH, concentration, and the specific microorganism.

A direct comparison of the antimicrobial activity of **succinic acid** and malic acid against *Escherichia coli* revealed a lower Minimum Inhibitory Concentration (MIC) for **succinic acid**, indicating higher efficacy at a lower concentration under the tested conditions.

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Microorganism	Succinic Acid (µg/ml)	Malic Acid (µg/ml)
<i>Escherichia coli</i>	320	>320 (exact value not specified, but higher than succinic acid)[5]
<i>Staphylococcus aureus</i>	Not directly compared in the same study	Not directly compared in the same study

It is important to note that the antimicrobial efficacy of organic acids can be highly dependent on the food matrix and the specific strains of microorganisms being tested.

Experimental Protocols

To ensure the reproducibility and validity of research comparing food acidulants, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Determination of Titratable Acidity (Adapted from AOAC Official Method 942.15)

This method determines the total acidity of a sample by titration with a standard solution of sodium hydroxide.

Materials:

- Burette (50 mL)
- Beaker (250 mL)
- pH meter
- Magnetic stirrer and stir bar
- 0.1 N Sodium Hydroxide (NaOH) solution, standardized
- Phenolphthalein indicator solution
- Distilled water

Procedure:

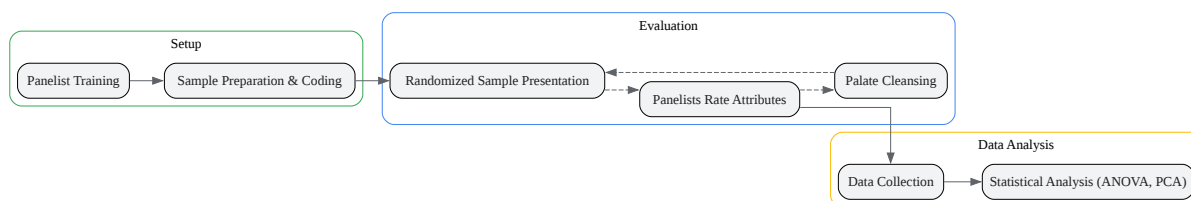
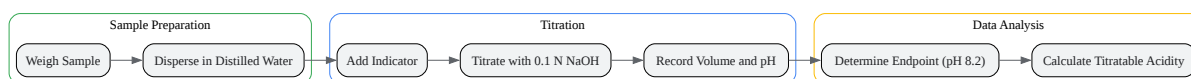
- **Sample Preparation:** Accurately weigh a representative sample of the food product (e.g., 10 g) into a 250 mL beaker. Add approximately 100 mL of distilled water and stir until the sample is completely dispersed.
- **Titration Setup:** Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
- **Titration:** Begin stirring the solution. Add 2-3 drops of phenolphthalein indicator. Titrate with the standardized 0.1 N NaOH solution. Record the volume of NaOH added and the corresponding pH at regular intervals.

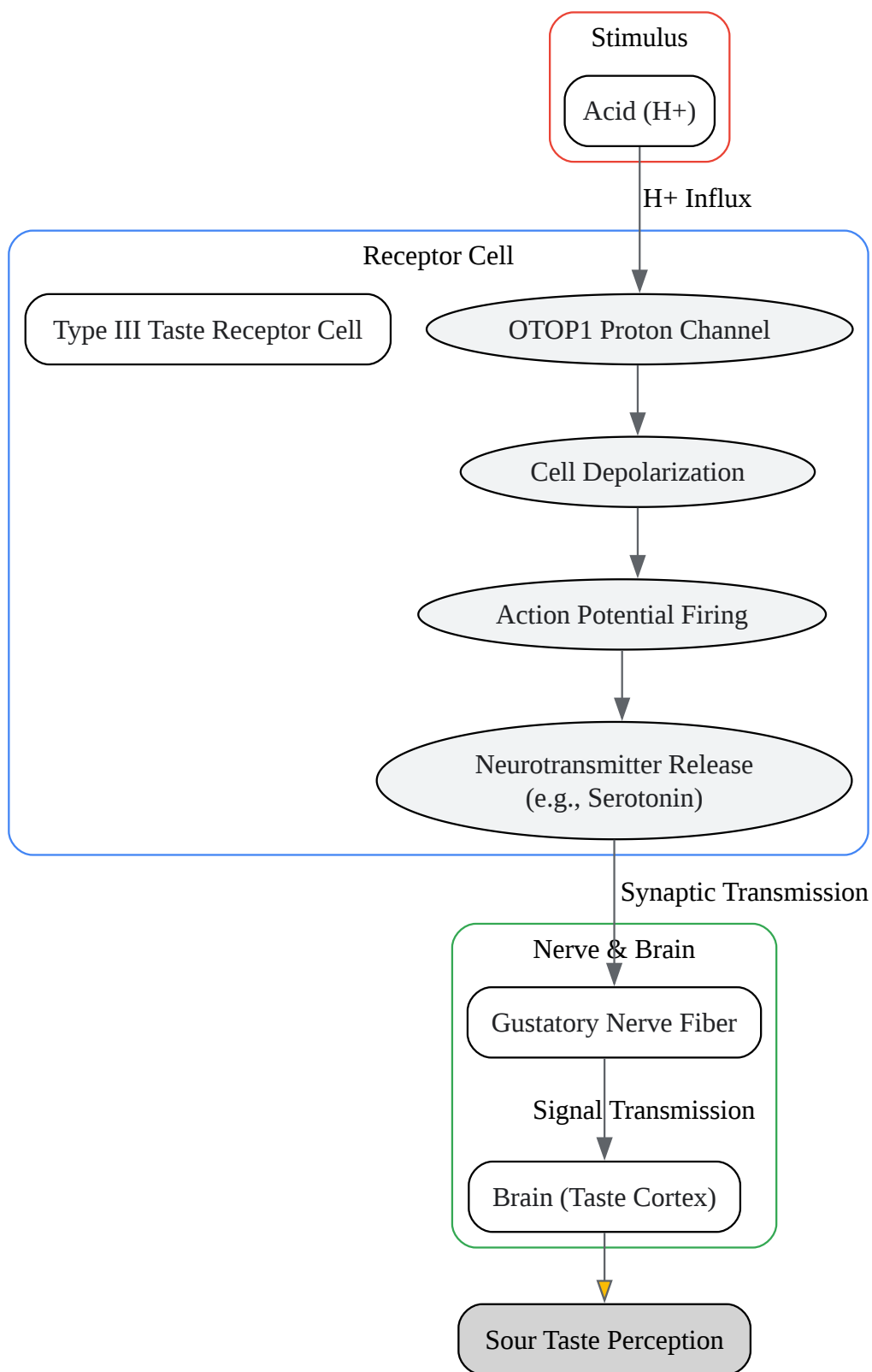
- **Endpoint Determination:** The endpoint is reached when a faint pink color persists for at least 30 seconds, which corresponds to a pH of approximately 8.2.
- **Calculation:** The titratable acidity is calculated as a percentage of the predominant acid (e.g., malic acid or **succinic acid**) using the following formula:

$$\text{Titratable Acidity (\%)} = (V \times N \times EW) / (W \times 10)$$

Where:

- V = Volume of NaOH used (mL)
- N = Normality of NaOH solution
- EW = Equivalent weight of the acid (**Succinic Acid** = 59.04 g/eq; Malic Acid = 67.04 g/eq)
- W = Weight of the sample (g)





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- To cite this document: BenchChem. [comparing the efficacy of succinic acid versus malic acid as a food acidulant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118178#comparing-the-efficacy-of-succinic-acid-versus-malic-acid-as-a-food-acidulant]

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